molecular formula C17H13FN4OS B294482 6-(4-Ethoxyphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Ethoxyphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294482
M. Wt: 340.4 g/mol
InChI Key: BUWQZKYTLWJJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Ethoxyphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The exact mechanism of action of 6-(4-Ethoxyphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, improve glucose metabolism, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(4-Ethoxyphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in in vivo studies.

Future Directions

There are several future directions for the research on 6-(4-Ethoxyphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the use of this compound in the development of new materials for various applications, such as sensors and electronic devices, is also an area of interest for future research.
Conclusion:
This compound is a chemical compound that has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. This compound has several advantages for use in lab experiments, such as its high potency and selectivity, but also has limitations, such as its poor solubility in water. Future research on this compound should focus on the development of new derivatives with improved pharmacological properties and the investigation of its potential use in the treatment of other diseases.

Synthesis Methods

Several methods have been reported for the synthesis of 6-(4-Ethoxyphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most common methods involves the condensation reaction between 4-fluorobenzaldehyde, ethyl-4-aminobenzoate, and 2-amino-5-mercapto-1,3,4-thiadiazole in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as ethanol or dimethylformamide, and the product is obtained after purification using column chromatography.

Scientific Research Applications

6-(4-Ethoxyphenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. It has also been studied for its potential use as an anti-microbial agent, anti-viral agent, and anti-oxidant agent. In addition, this compound has been investigated for its potential use in the development of new materials, such as organic light-emitting diodes and solar cells.

Properties

Molecular Formula

C17H13FN4OS

Molecular Weight

340.4 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4OS/c1-2-23-14-9-5-12(6-10-14)16-21-22-15(19-20-17(22)24-16)11-3-7-13(18)8-4-11/h3-10H,2H2,1H3

InChI Key

BUWQZKYTLWJJOZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F

Origin of Product

United States

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